Ethyl 5-aminoquinoline-2-carboxylate

Description

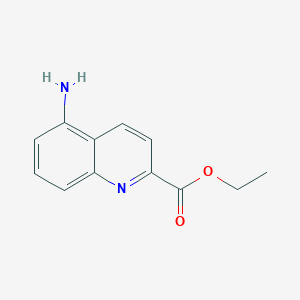

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 5-aminoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-7-6-8-9(13)4-3-5-10(8)14-11/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBFJPGBXDDRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC(=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Quinoline-based compounds, a group to which ethyl 5-aminoquinoline-2-carboxylate belongs, have been reported to exhibit diverse biological activities, suggesting they interact with multiple targets.

Mode of Action

Quinoline-based compounds are known to interact with their targets, leading to various cellular changes. These interactions can inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness.

Activité Biologique

Ethyl 5-aminoquinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline ring with an amino group and a carboxylate ester functional group. Its molecular formula is . The unique structure contributes to its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Target Interactions

Quinoline-based compounds, including this compound, are known to interact with multiple biological targets. These interactions can lead to various cellular changes and influence several biochemical pathways:

- Anticancer Activity : this compound has shown significant inhibitory effects on tumor cell proliferation and migration. In vitro studies have demonstrated its ability to induce early apoptosis in cancer cells, particularly in human cervical (HeLa) and colon (HT-29) cancer cell lines .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, contributing to its therapeutic potential.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies : A study demonstrated that derivatives of this compound significantly inhibited colony formation in HeLa cells with an IC50 value of approximately . This indicates strong potential for further development as an anticancer agent.

- Antimicrobial Activity : Research has shown that quinoline derivatives exhibit broad-spectrum antimicrobial activity. This compound's structural features enhance its interaction with bacterial targets, leading to effective inhibition of growth.

- Inflammation Models : Inflammation-related assays indicated that the compound could modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Ethyl 5-aminoquinoline-2-carboxylate has been identified as a lead compound in the development of new antimicrobial and anticancer drugs. Its quinoline backbone is known for a wide range of biological activities, making it a valuable candidate for drug development. Studies have shown that modifications of the compound can enhance its efficacy against various pathogens and cancer cell lines .

Mechanism of Action

The compound interacts with multiple biological targets, leading to diverse cellular responses. Research indicates that quinoline derivatives can influence several biochemical pathways, which may contribute to their therapeutic effects against infections and tumors .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound to investigate enzyme inhibition mechanisms. These studies are crucial for understanding how the compound can modulate biological processes and potentially lead to the development of novel therapeutic agents .

Receptor Interaction

The compound's ability to interact with specific receptors has been explored, providing insights into its potential roles in various signaling pathways. This knowledge is essential for optimizing the compound's pharmacological properties for therapeutic use .

Material Science

Development of Novel Materials

In material science, this compound is investigated for its potential in creating advanced materials. Its unique chemical properties allow it to act as a building block in synthesizing polymers with enhanced mechanical and thermal properties, which can be applied in various industrial applications .

Diagnostic Applications

Clinical Diagnostics

The compound is being explored for its potential use in diagnostic assays, particularly in detecting specific biomolecules associated with diseases. Its ability to bind selectively to target molecules makes it a candidate for developing sensitive and specific diagnostic tools .

Comparative Analysis with Related Compounds

To better understand the unique applications and properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 5-aminoquinoline-3-carboxylate | Quinoline ring with amino group | Known for strong anticancer activity |

| Ethyl 4-aminoquinoline-3-carboxylate | Similar quinoline structure | Exhibits different biological activity profiles |

| Ethyl 6-aminoquinoline-2-carboxylate | Variation in amino group position | May show distinct pharmacological effects |

This table highlights how variations in structure can lead to differences in biological activity, emphasizing the importance of this compound in medicinal chemistry research.

Comparaison Avec Des Composés Similaires

Positional Isomers: Amino Group Placement

Ethyl 5-aminoquinoline-2-carboxylate differs from its positional isomers, such as Ethyl 3-aminoquinoline-2-carboxylate (CAS: 62235-59-0) and Ethyl 4-aminoquinoline-6-carboxylate (CAS: 1416440-06-6), in the location of the amino group on the quinoline ring .

- This may lower reactivity in electrophilic substitution reactions.

- Biological Implications: Amino group placement affects hydrogen-bonding interactions with biological targets. For example, 4-aminoquinoline derivatives (e.g., chloroquine) are classic antimalarials, whereas 5-substituted analogs may exhibit divergent activity profiles.

Halogenated Derivatives

Ethyl 2-chloro-5-methylquinoline-4-carboxylate (CAS: 1242336-52-2) features a chloro group (electron-withdrawing) at the 2-position and a methyl group (electron-donating) at the 5-position .

- Reactivity: The chloro group increases electrophilicity at the 2-position, making it more reactive toward nucleophilic substitution compared to the amino-substituted target compound.

Quinoxaline Carboxylates

Quinoxaline derivatives like Ethyl 3-((1H-indol-5-yl)amino)quinoxaline-2-carboxylate (4d) and Ethyl 3-((4-hydroxyphenyl)amino)quinoxaline-2-carboxylate (4e) differ in their heterocyclic core (two nitrogen atoms vs. one in quinoline) .

- Polarity and Solubility: The additional nitrogen in quinoxalines enhances polarity, likely increasing aqueous solubility compared to quinoline analogs.

- Synthetic Yields: Amination reactions for quinoxaline derivatives show variable yields (39–96%) depending on the amine’s nucleophilicity and steric bulk . This suggests that the synthesis of this compound may require optimization for similar efficiency.

Substituent Complexity

Compounds like Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate () feature bulky, multi-functional substituents.

- Solubility: The hydroxyl and bromo groups in this derivative may improve solubility in polar solvents, whereas the target compound’s amino group offers similar advantages.

- Biological Activity: Bulky substituents can hinder membrane permeability, whereas the compact amino group in this compound may enhance bioavailability.

Data Table: Key Properties of this compound and Analogs

*Calculated based on molecular formulas; †Estimated from analogs.

Research Findings and Implications

- Synthesis: this compound is likely synthesized via amination of a halogenated precursor (e.g., 2-chloroquinoline-5-ester), analogous to quinoxaline derivatives in and . Yields may vary with amine nucleophilicity .

- Toxicity: Limited data exist for quinoline carboxylates, but methyl/ethyl esters like Methyl 2-acetamidoquinoline-6-carboxylate show acute toxicity (Category 4 for oral, dermal, inhalation exposure) .

- Biological Activity: Quinoline derivatives are explored as kinase inhibitors (e.g., Pim-1), with substituent positioning critical for target affinity .

Méthodes De Préparation

Carbonylation of 5-Bromoquinoline Derivatives

A notable method involves the carbonylation of 5-bromoquinoline derivatives to introduce the carboxylate ester at the 2-position, followed by amination at the 5-position.

- Starting Material: 5-bromo-3-aminoquinoline (or related bromoquinoline derivatives).

- Solvents: Methanol and N,N-dimethylformamide (DMF) mixture.

- Catalysts: Palladium chloride (PdCl2) as the catalyst.

- Base: Triethylamine.

- Conditions: Carbon monoxide atmosphere at 0.8 MPa pressure, temperature of 75°C, reaction time approximately 6 hours.

- Workup: After reaction completion (monitored by thin-layer chromatography), the mixture is dried, extracted with ethyl acetate, dried over anhydrous sodium sulfate, concentrated under reduced pressure, and purified by column chromatography.

This method yields methyl esters of aminoquinoline carboxylates with good yields (~81%) and high purity, which can be subsequently converted to ethyl esters by transesterification if needed.

Amination and Esterification via Nucleophilic Substitution

Alternative approaches start with quinoline derivatives bearing leaving groups (e.g., halogens or trichloromethyl groups) at the 2-position, which are substituted by ethoxy groups under basic conditions:

- Reagents: Sodium ethoxide in ethanol.

- Reaction: The trichloromethyl moiety at the 2-position is replaced by an ethoxy group, generating ethyl 2-carboxylate quinolines.

- Temperature: Moderate heating (~80°C).

- Yields: Good to excellent (60%–89%) with good tolerance to various substituents.

Subsequently, amination at the 5-position can be introduced by nucleophilic aromatic substitution or catalytic amination reactions, allowing the introduction of amino groups with various substituents.

Copper(II)-Catalyzed Aerobic Oxidative Cyclization

A more advanced synthetic strategy involves copper(II)-catalyzed aerobic oxidative desulfitative 6π-electrocyclization:

- Substrates: N-aryl-imino ketene N,S-acetals derived from ketene S,S-acetals and anilines.

- Catalyst System: CuCl2 with 1,10-phenanthroline ligand.

- Base: Potassium carbonate (K2CO3).

- Solvent: Toluene.

- Conditions: 80°C for 12 hours under aerobic atmosphere.

- Outcome: Formation of 4-anilinoquinolines with carboxylate groups, which can be further modified to ethyl esters.

This method allows access to substituted aminoquinoline carboxylates with high regioselectivity and functional group tolerance.

Reaction Conditions and Optimization

| Method | Catalyst(s) | Solvent(s) | Temperature (°C) | Pressure (MPa) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| PdCl2-catalyzed carbonylation | PdCl2, Triethylamine | Methanol, DMF | 75 | 0.8 (CO) | 6 hours | ~81 | Requires CO atmosphere; TLC monitoring |

| Sodium ethoxide substitution | Sodium ethoxide | Ethanol | ~80 | Atmospheric | Several hours | 60–89 | Replaces trichloromethyl with ethoxy group |

| CuCl2-catalyzed oxidative cyclization | CuCl2, 1,10-phenanthroline | Toluene | 80 | Atmospheric | 12 hours | Moderate to high | Aerobic conditions, good functional group tolerance |

Purification and Characterization

- Purification: Typically involves solvent extraction (e.g., ethyl acetate), drying over anhydrous sodium sulfate, concentration under reduced pressure, and column chromatography.

- Characterization:

- Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy in DMSO-d6 for proton environment analysis.

- Carbon-13 NMR (^13C NMR) for carbonyl and aromatic carbons.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- Thin-layer chromatography (TLC) for reaction monitoring.

Summary of Key Research Findings

- The palladium-catalyzed carbonylation method provides a straightforward, scalable route with high yields and purity for methyl esters, which can be converted to ethyl esters.

- Nucleophilic substitution using sodium ethoxide is a practical approach for ester formation with broad substrate scope.

- Copper(II)-catalyzed aerobic oxidative cyclization offers a versatile method for introducing amino groups on quinoline rings with various substituents.

- Reaction conditions such as temperature, pressure, and catalyst choice critically influence yields and selectivity.

- Purification and characterization protocols are well-established, ensuring reproducibility and structural confirmation.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-aminoquinoline-2-carboxylate?

The compound is typically synthesized via condensation reactions or catalytic cyclization. For example, ethyl esters of heterocyclic amines can be prepared by refluxing carboxylic acid derivatives with ethanol in the presence of acid catalysts like sulfuric acid . Modifications may involve protecting the amino group during synthesis to prevent side reactions. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is commonly used for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR are essential for confirming the quinoline backbone and substituent positions. For instance, the ethyl ester group typically shows a triplet at ~1.3 ppm (H) and a quartet at ~4.3 ppm (H) .

- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns, with [M+H] peaks aligning with theoretical values .

- IR spectroscopy : Confirms functional groups like the ester carbonyl (~1700 cm) and amino groups (~3300 cm) .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles are mandatory. Use fume hoods to avoid inhalation .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinsing to prevent environmental contamination .

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during derivative synthesis?

- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or literature analogs .

- Isotopic labeling : Use N-labeled precursors to clarify ambiguous peaks in complex quinoline derivatives .

- Multi-technique analysis : Combine X-ray crystallography with NMR to resolve steric or electronic effects causing spectral discrepancies .

Q. What experimental design strategies optimize reaction yields for this compound derivatives?

- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, elevated temperatures (80–100°C) may improve cyclization efficiency but risk decomposition .

- Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions, monitoring yields via HPLC .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Q. How should researchers address low yields during purification?

- Gradient elution : Adjust solvent polarity gradually during column chromatography to separate closely eluting byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity. Slow cooling rates improve crystal lattice formation .

- Distillation precautions : For volatile derivatives, use reduced-pressure distillation to minimize thermal degradation .

Q. What statistical methods are appropriate for analyzing biological activity data?

- Dose-response curves : Fit data to Hill equations to calculate IC values for cytotoxicity assays .

- ANOVA : Compare mean activity across multiple derivatives to identify structure-activity relationships (SARs) .

- Error analysis : Report standard deviations (n ≥ 3) and use Student’s t-tests to assess significance (p < 0.05) .

Q. How to structure raw data and figures for publication?

- Tables : Include processed data (e.g., yields, melting points) in the main text, with raw datasets (e.g., NMR spectra) in supplementary materials .

- Figures : Use software like ChemDraw for reaction schemes and OriginLab for kinetic plots. Ensure axis labels follow SI units and significant figures align with measurement precision .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.